molecular formula C9H5BrFN3O2 B11786189 5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11786189
M. Wt: 286.06 g/mol
InChI Key: IAGVKDBFWKZRAG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a 4-fluorophenyl group at position 2, and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₆BrFN₃O₂, with an approximate molecular weight of 287.06 g/mol (estimated).

This compound is primarily explored as a pharmaceutical intermediate, particularly in anticancer drug development, due to the bioactivity of triazole derivatives. The bromine and fluorine substituents are strategically positioned to modulate electronic properties and enhance interactions with biological targets .

Properties

Molecular Formula

C9H5BrFN3O2

Molecular Weight

286.06 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrFN3O2/c10-8-7(9(15)16)12-14(13-8)6-3-1-5(11)2-4-6/h1-4H,(H,15,16)

InChI Key

IAGVKDBFWKZRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=C(C(=N2)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield 1,2,3-triazoles.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of certain kinases or proteases, leading to the suppression of cellular processes such as proliferation or inflammation.

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

The bioactivity and physicochemical properties of triazole carboxylic acids are highly dependent on substituent identity and positioning. Key structural analogs include:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
5-Bromo-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 5-Br, 2-(4-F-C₆H₄) 287.06 Electron-withdrawing Br/F enhance acidity
5-Chloro-2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid 5-Cl, 2-(4-F-C₆H₄) 242.62 Lower molecular weight; Cl less electronegative than Br
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Cl-C₆H₄), 5-CF₃ 305.67 CF₃ group increases lipophilicity
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid 5-Br, 2-(3-Br-pyridinyl) 347.95 Pyridine ring introduces basicity
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 5-Me, 1-(thiazol-2-yl) 210.21 Thiazole enhances π-π stacking

Key Observations :

  • Aryl vs. Heteroaryl Groups : Replacing the 4-fluorophenyl group with a pyridinyl moiety (e.g., 3-bromopyridinyl) introduces nitrogen-based hydrogen bonding capabilities, altering pharmacokinetics .
Table 2: Anticancer Activity of Selected Triazole Derivatives
Compound Name Cell Line (Cancer Type) Growth Inhibition (GP%) Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung) 68.09%
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung) 62.47%
This compound Not tested N/A
Corresponding Amide Derivatives NCI-H522 (Lung) 70–86%

Key Findings :

  • Amide derivatives of triazole carboxylic acids exhibit superior activity (e.g., 70–86% GP), likely due to reduced acidity and improved cell penetration .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group’s pKa is lowered by electron-withdrawing substituents (Br, F), increasing ionization at physiological pH. This reduces membrane permeability but enhances solubility in aqueous environments. For example:

  • This compound : Predicted pKa ~3.5–4.0 (highly ionized at pH 7.4).
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : pKa ~4.5–5.0 (less ionized, better permeability) .

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